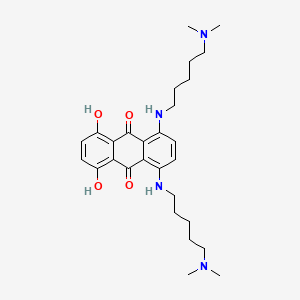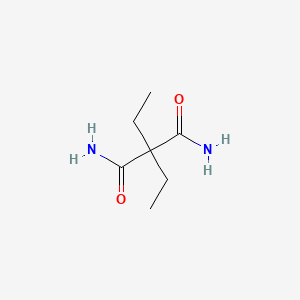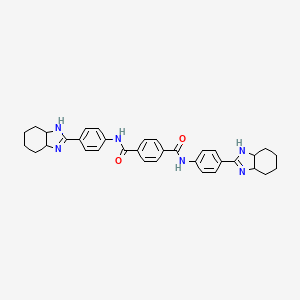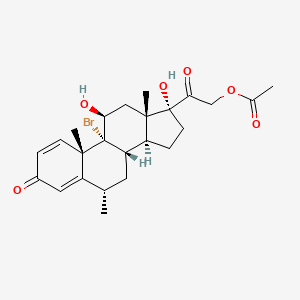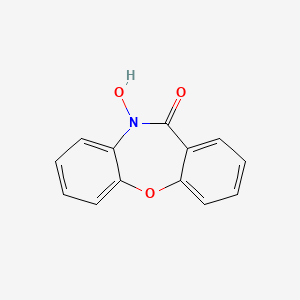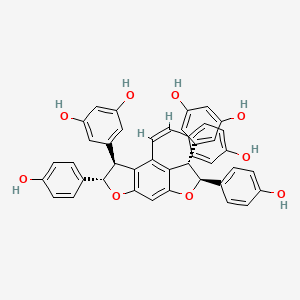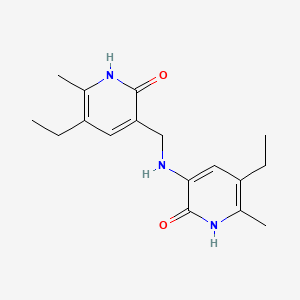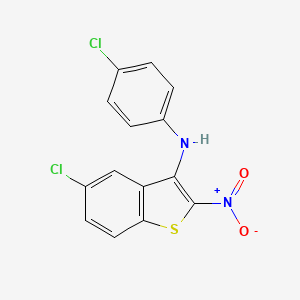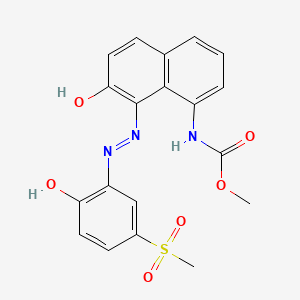
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate is a complex organic compound with a unique structure that includes both azo and carbamate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate typically involves multiple steps The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The hydroxyl and carbamate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. The carbamate group may also play a role in modulating the compound’s activity by forming stable complexes with metal ions and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (7-hydroxy-8-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)-1-naphthyl)-carbamate: shares similarities with other azo compounds and carbamates, such as:
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions
Propriétés
Numéro CAS |
93893-64-2 |
|---|---|
Formule moléculaire |
C19H17N3O6S |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
methyl N-[7-hydroxy-8-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C19H17N3O6S/c1-28-19(25)20-13-5-3-4-11-6-8-16(24)18(17(11)13)22-21-14-10-12(29(2,26)27)7-9-15(14)23/h3-10,23-24H,1-2H3,(H,20,25) |
Clé InChI |
ZPAXDLOKQDURNR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


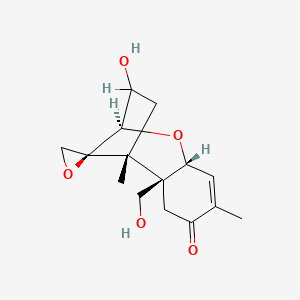
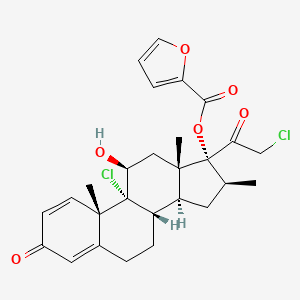

![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
